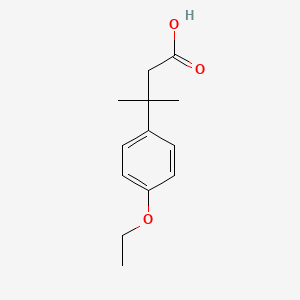

3-(4-Ethoxyphenyl)-3-methylbutanoic acid

Description

3-(4-Ethoxyphenyl)-3-methylbutanoic acid is a branched carboxylic acid featuring a para-ethoxyphenyl substituent attached to the third carbon of a butanoic acid backbone, with a methyl group also at the third position. This structure confers unique physicochemical properties, including moderate acidity (due to the electron-withdrawing carboxylic acid group) and lipophilicity (from the ethoxyphenyl and methyl groups). The ethoxy group’s para orientation likely enhances steric bulk and influences electronic interactions, which may affect reactivity and biological activity.

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-(4-ethoxyphenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C13H18O3/c1-4-16-11-7-5-10(6-8-11)13(2,3)9-12(14)15/h5-8H,4,9H2,1-3H3,(H,14,15) |

InChI Key |

QCEGJHIUEVCXOT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-ethoxybenzene with a suitable alkyl halide, followed by a Friedel-Crafts acylation reaction to introduce the butanoic acid moiety. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Ethoxyphenyl)-3-methylbutanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of 3-(4-Ethoxyphenyl)-3-methylbutanoic acid derivatives with additional oxygen functionalities.

Reduction: Formation of 3-(4-Ethoxyphenyl)-3-methylbutanol.

Substitution: Formation of halogenated derivatives of 3-(4-Ethoxyphenyl)-3-methylbutanoic acid.

Scientific Research Applications

3-(4-Ethoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Propenoic Acid 3-(4-Methoxyphenyl)-3-methylbutyl Ester

- Structure : Methoxy group (instead of ethoxy) at the para position; ester functional group (vs. carboxylic acid).

- The ester group increases volatility but decreases acidity compared to carboxylic acids.

- Applications : Used in cosmetics as a cinnamate derivative (e.g., isopentyl-4-methoxycinnamate) for UV protection .

- Comparison : The target compound’s carboxylic acid group enhances hydrogen-bonding capacity, improving solubility in polar solvents but reducing bioavailability compared to esters.

Halogenated and Heterocyclic Analogs

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid

- Structure : Fluorine and methyl groups on the phenyl ring.

- Properties : Fluorine’s electronegativity increases the acidity of the carboxylic acid (pKa ~4.5–5.0 estimated) compared to the ethoxy analog (pKa ~5.0–5.5). The methyl group adds steric hindrance.

- Applications : Pharmaceutical intermediate; halogenation often enhances metabolic stability .

3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic Acid

- Structure : Bromine on a thiophene ring (heterocyclic vs. aromatic phenyl).

- Properties: Thiophene’s electron-rich structure increases reactivity in electrophilic substitutions.

- Applications: Potential use in drug discovery for its halogenated heterocycle, which can improve target binding .

Functional Group Variations

2-(Acenaphthen-5-yl)-3-methylbutanoic Acid

- Structure : Acenaphthene (polycyclic aromatic) substituent.

- Properties: Enhanced lipophilicity and planar structure promote π-π stacking, useful in materials science.

- Comparison : The target compound’s ethoxyphenyl group lacks the polycyclic bulk of acenaphthene, likely reducing fungicidal potency but improving synthetic accessibility.

(S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic Acid

- Structure : Thiazole ring and urea moiety.

- Properties : The urea group enables hydrogen bonding, while the thiazole ring contributes to antimicrobial activity. The (S)-stereochemistry is critical for enantioselective interactions .

- Comparison : The target compound lacks heterocycles and stereocenters, simplifying synthesis but limiting targeted bioactivity.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Acidity and Bioactivity

Biological Activity

3-(4-Ethoxyphenyl)-3-methylbutanoic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-Ethoxyphenyl)-3-methylbutanoic acid is characterized by an ethoxy group attached to a phenyl ring and a branched butanoic acid chain. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that 3-(4-Ethoxyphenyl)-3-methylbutanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In several studies, it has shown the ability to inhibit the proliferation of cancer cells in various lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | G1 phase arrest |

The biological activity of 3-(4-Ethoxyphenyl)-3-methylbutanoic acid is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism, such as lactate dehydrogenase (LDH) and cyclooxygenase (COX).

- Receptor Modulation : It may modulate growth factor receptors, impacting signaling pathways that regulate cell survival and proliferation.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of 3-(4-Ethoxyphenyl)-3-methylbutanoic acid against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity.

- Case Study on Anticancer Activity : In a preclinical trial involving xenograft models of breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Research Findings

Recent studies have expanded on the structure-activity relationship (SAR) of this compound:

- Modifications to the ethoxy group have been shown to enhance or diminish biological activity.

- Compounds with electron-withdrawing groups on the phenyl ring exhibited increased potency against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.